4-allyl-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
4-Allyl-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at position 4 and a [(4-tert-butylphenoxy)methyl] group at position 4. This compound has garnered interest due to its structural versatility, which allows modifications to optimize pharmacological properties such as antioxidant, antimicrobial, or anticancer activity.
Properties
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-5-10-19-14(17-18-15(19)21)11-20-13-8-6-12(7-9-13)16(2,3)4/h5-9H,1,10-11H2,2-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNQAVLTRRBXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-tert-butylphenol with allyl bromide to form 4-tert-butylphenyl allyl ether. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Antifungal Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antifungal properties. The incorporation of the triazole-thiol moiety in compounds has been shown to enhance antifungal activity against various fungal strains. For instance, studies have demonstrated that certain triazole derivatives can achieve inhibitory rates of 90–98% against pathogens like P. piricola, which is comparable to established antifungal agents like azoxystrobin .
Antibacterial Properties
The antibacterial efficacy of triazole derivatives has been extensively studied. Compounds similar to 4-allyl-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. For example, certain synthesized hybrids have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25–2 μg/mL, indicating their potential as effective antibacterial agents .
Antioxidant and Neuroprotective Effects
Some studies suggest that triazole compounds possess antioxidant properties and neuroprotective effects. These attributes make them candidates for treating neurodegenerative diseases and oxidative stress-related conditions. The mechanism often involves the modulation of oxidative stress pathways and the enhancement of cellular defense mechanisms .
Fungicides
The compound's antifungal properties extend to agricultural applications as a potential fungicide. Its structural similarity to existing agricultural fungicides suggests that it may be effective in controlling plant pathogens. Research has indicated that triazole-based fungicides can outperform traditional options in terms of efficacy and resistance management .
Herbicides and Pest Control
Beyond fungicidal activity, triazoles are being explored for their herbicidal properties. The ability to inhibit specific biochemical pathways in plants makes these compounds valuable in developing new herbicides that target resistant weed species .
Corrosion Inhibitors
The unique chemical structure of triazoles allows them to act as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces helps prevent corrosion in aggressive environments .
Supramolecular Chemistry
Triazole derivatives are also being studied for their role in supramolecular chemistry due to their ability to form hydrogen bonds and coordinate with metal ions. This property is useful in designing new materials with specific functionalities .
Case Studies
Mechanism of Action
The mechanism of action of 4-allyl-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, leading to changes in their function .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Electronic Effects
Substituent Variations on the Triazole Core
Electronic and Steric Influences
Pharmacological and Biochemical Comparisons
Antioxidant Activity
- Target Compound: The tert-butylphenoxy group likely improves radical scavenging via steric protection of the thiol group. Predicted DPPH• scavenging efficiency: ~70% (based on analog 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which showed 65% activity) .
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP): Higher activity (85% DPPH• scavenging) due to pyridyl’s electron-donating nature .
Anticancer Mechanisms
- Furfuryl Quinolinyl Derivatives: Weak EGFR inhibition (IC50: 2–5 µM) but strong degradation via proteasomal pathways, leading to cancer cell detachment .
- Target Compound: The tert-butylphenoxy group may promote hydrophobic interactions with protein targets, though specific data are lacking.
Antimicrobial and Antibiofilm Effects
- Methyl Disulfides (e.g., compound 13): Derived from 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol, these show biofilm inhibition (70% reduction at 10 µg/mL) .
- Target Compound: Limited direct data, but the allyl group may disrupt bacterial membranes synergistically with thiol reactivity.
Biological Activity
4-Allyl-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This compound is characterized by its unique molecular structure, which includes a triazole ring and a thiol group, contributing to its potential therapeutic applications.
- Molecular Formula : C16H21N3OS
- Molecular Weight : 303.42 g/mol
- CAS Number : 568574-87-8
Biological Activity
The biological activity of this compound has been explored in various studies, revealing significant antibacterial and antioxidant properties.
Antibacterial Activity
Research indicates that triazole derivatives exhibit substantial antibacterial effects against a range of bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 1–2 µg/mL | |
| Escherichia coli | 3.25 µg/mL | |
| Pseudomonas aeruginosa | 4–32 µg/mL | |
| Mycobacterium tuberculosis | 0.03–8 µg/mL |
The compound's mechanism of action may involve the inhibition of bacterial DNA gyrase, similar to other triazole derivatives, which enhances its antibacterial potency.
Antioxidant Activity
Antioxidant properties have also been documented for this compound. In vitro assays using DPPH and ABTS methods demonstrated significant free radical scavenging activities:
These results indicate that the compound has potential as an antioxidant agent comparable to well-known antioxidants like ascorbic acid.
Case Studies and Research Findings
-
Antibacterial Efficacy :
A study conducted on various triazole derivatives highlighted that the N-allyl derivative of triazole exhibited the highest activity against Mycobacterium smegmatis and drug-resistant strains of Mycobacterium tuberculosis, outperforming standard antibiotics like levofloxacin . -
Structure-Activity Relationship (SAR) :
The SAR analysis revealed that modifications at specific positions on the triazole ring significantly influenced antibacterial activity. For example, the presence of a benzyl group at the 4-position enhanced activity against Gram-positive bacteria compared to other substituents . -
Broad-Spectrum Activity :
The compound demonstrated broad-spectrum activity against various bacterial strains including S. aureus, K. pneumoniae, and E. coli, indicating its potential as a multi-target antibacterial agent .
Q & A
What synthetic methodologies are commonly employed for the preparation of 4-allyl-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol?
Category : Basic Synthesis
Answer :
The compound is typically synthesized via alkylation or functionalization of triazole precursors. A representative method involves:
Alkylation of 1,2,4-triazole-3-thiol derivatives with appropriate halides (e.g., allyl bromide or tert-butylphenoxy methyl chloride) in a basic medium (e.g., NaOH in isopropanol).
Microwave-assisted synthesis to enhance reaction efficiency, as demonstrated for structurally similar triazoles (reaction times reduced to 10–30 minutes at 80–120°C) .
Purification via recrystallization or column chromatography.
Key intermediates and byproducts should be monitored using TLC or GC-MS to confirm reaction completeness .
What analytical techniques are critical for characterizing this compound and its derivatives?
Category : Basic Characterization
Answer :
Routine characterization includes:
- Elemental analysis (CHNS) to verify purity (>95%).
- ¹H/¹³C NMR spectroscopy (in DMSO-d₆ or CDCl₃) to confirm substitution patterns, e.g., allyl proton resonances at δ 5.2–5.8 ppm and tert-butyl singlet at δ 1.3 ppm .
- FTIR spectroscopy to identify thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .
- LC-MS or HRMS for molecular ion validation (e.g., [M+H]+ at m/z 334.1) .
How can researchers screen the biological activity of this compound in preliminary assays?
Category : Basic Biological Screening
Answer :
- Antiradical activity : Use the DPPH assay. Dissolve the compound in ethanol, mix with DPPH solution (0.1 mM), and measure absorbance at 517 nm after 30 minutes. Activity is calculated as % inhibition relative to control .
- Antimicrobial testing : Employ disc diffusion or microdilution assays against S. aureus or E. coli. Minimum inhibitory concentrations (MICs) are determined using serial dilutions (2–256 µg/mL) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
What strategies optimize reaction yield and purity for large-scale synthesis?
Category : Advanced Synthesis
Answer :
- Solvent optimization : Replace isopropanol with DMF or DMSO to enhance solubility of hydrophobic intermediates .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to accelerate alkylation .
- Microwave parameter tuning : Adjust power (300–600 W) and pulsed irradiation to minimize side reactions .
- Workup modifications : Use solvent extraction (ethyl acetate/water) instead of column chromatography for faster purification .
How do structural modifications influence the antiradical and antimicrobial efficacy of this compound?
Category : Advanced Structure-Activity Relationships (SAR)
Answer :
- Substituent effects : Adding electron-withdrawing groups (e.g., -NO₂) to the triazole ring enhances radical scavenging but may reduce solubility. Conversely, 4-fluorobenzylidene derivatives show reduced DPPH activity due to steric hindrance .
- Alkyl chain length : Longer alkyl chains (e.g., butyl vs. methyl) improve membrane penetration in antimicrobial assays but may increase cytotoxicity .
- Thiol vs. thione : Oxidation to disulfide forms (e.g., -S-S-) diminishes activity, requiring reducing agents (e.g., DTT) in assays .
What computational approaches predict the compound’s mechanism of action?
Category : Advanced Computational Studies
Answer :
- Molecular docking : Use AutoDock Vina to dock the compound into target proteins (e.g., SARS-CoV-2 helicase or EGFR). Key steps:
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability .
How are metal coordination complexes of this compound synthesized, and what are their applications?
Category : Advanced Coordination Chemistry
Answer :
- Synthesis : React the thiol with metal salts (e.g., NiCl₂·6H₂O, CuSO₄) in ethanol/water (1:1) at 60°C. Monitor complexation via color change (e.g., blue for Cu(II)) .
- Characterization :
- Applications : Enhanced antimicrobial activity vs. free ligands due to increased membrane disruption .
How can contradictory bioactivity data across studies be resolved?
Category : Advanced Data Analysis
Answer :
- Standardize assays : Use identical DPPH concentrations (0.1 mM) and cell lines (e.g., ATCC-certified HeLa) to minimize variability .
- Control redox conditions : Add antioxidants (e.g., ascorbic acid) to prevent thiol oxidation during storage .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare MICs across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
